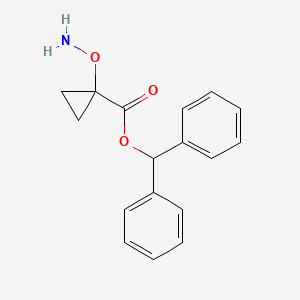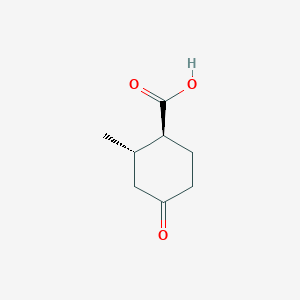![molecular formula C19H20F2O2 B13336371 1-(2',4'-Difluoro-2-methyl-[1,1'-biphenyl]-4-yl)-6-hydroxyhexan-1-one](/img/structure/B13336371.png)
1-(2',4'-Difluoro-2-methyl-[1,1'-biphenyl]-4-yl)-6-hydroxyhexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-4-yl)-6-hydroxyhexan-1-one is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms and a methyl group on the biphenyl ring, as well as a hydroxyhexanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 1-(2’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-4-yl)-6-hydroxyhexan-1-one can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . The reaction typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution. Industrial production methods may involve multistep synthesis, including Friedel-Crafts acylation followed by reduction reactions .
Analyse Chemischer Reaktionen
1-(2’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-4-yl)-6-hydroxyhexan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the biphenyl ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-4-yl)-6-hydroxyhexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-4-yl)-6-hydroxyhexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-4-yl)-6-hydroxyhexan-1-one can be compared with other similar compounds, such as:
2’,4’-Difluoro-2-methyl[1,1’-biphenyl]-3-amine: This compound has a similar biphenyl structure but differs in the functional groups attached to the ring.
1,1’-Biphenyl, 4,4’-difluoro-: Another biphenyl derivative with fluorine substituents, but lacking the hydroxyhexanone moiety.
The uniqueness of 1-(2’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-4-yl)-6-hydroxyhexan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H20F2O2 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-[4-(2,4-difluorophenyl)-3-methylphenyl]-6-hydroxyhexan-1-one |
InChI |
InChI=1S/C19H20F2O2/c1-13-11-14(19(23)5-3-2-4-10-22)6-8-16(13)17-9-7-15(20)12-18(17)21/h6-9,11-12,22H,2-5,10H2,1H3 |
InChI-Schlüssel |
HNKSTMLLNDTLOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)CCCCCO)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


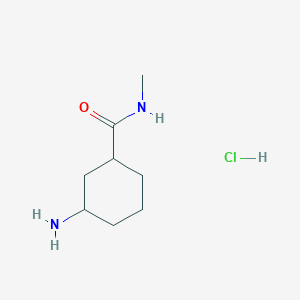
![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13336302.png)


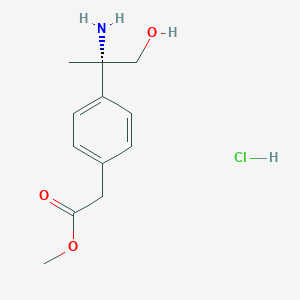

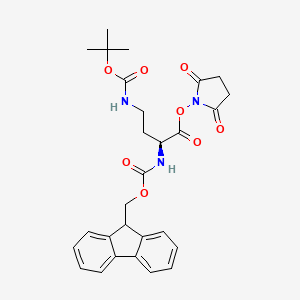


![4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13336340.png)


